Product packaging for Lithium trimethylsilanolate(Cat. No.:CAS No. 2004-14-0)

Lithium trimethylsilanolate

Cat. No.: B1581542
CAS No.: 2004-14-0
M. Wt: 97.2 g/mol
InChI Key: LQIZMOLWEQTWCW-UHFFFAOYSA-N
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Description

Significance of Lithium Organosilicon Compounds in Modern Chemistry

Lithium organosilicon compounds, a class of organometallic reagents, hold a significant position in modern chemistry due to their unique reactivity and versatility. These compounds are characterized by a direct bond between a lithium atom and a silicon atom or, as in the case of silanolates, a lithium cation associated with a silicon-containing anion. The polarity of the Li-O-Si linkage in lithium silanolates imparts a high degree of nucleophilicity to the oxygen atom, making them valuable reagents in a multitude of chemical transformations. ontosight.ai Their utility spans across organic synthesis, polymer chemistry, and materials science. chemimpex.com The smaller ionic radius of lithium compared to other alkali metals enhances its Lewis acidity, which in turn influences the reactivity of the associated organosilicon anion. This often leads to different selectivity and reactivity patterns compared to their sodium or potassium counterparts.

Historical Context of Alkali Metal Silanolate Research

The investigation of alkali metal silanolates dates back to the mid-20th century. The first report on trialkylsilanols was in 1872, with the synthesis of triethylsilanol. thieme-connect.com The sodium salt was formed through a direct reaction with sodium in dry ether. thieme-connect.com The trimethylsilanolate analog was first described in 1946 through the hydrolysis of hexamethyldisiloxane (B120664), with its subsequent conversion to the sodium salt. thieme-connect.com The lithium salt, lithium trimethylsilanolate, was introduced in 1963 by Seyferth and Alleston, who prepared it by reacting hexamethyldisiloxane with methyllithium (B1224462). thieme-connect.comacs.org This provided a convenient route to a solution of this compound that could be used directly in further reactions. thieme-connect.com Over the years, research has expanded to include a range of alkali metal silanolates, with studies focusing on their synthesis, structure, and reactivity. thieme-connect.com The development of these reagents has been driven by their utility as soluble and mild bases or nucleophiles in organic solvents. thieme-connect.com

Scope and Research Trajectories of this compound

Current research on this compound is diverse, with significant trajectories in several key areas. In materials science, it is a crucial precursor for the atomic layer deposition (ALD) of lithium-containing thin films, such as those used in batteries. sigmaaldrich.comaip.org Its volatility and thermal stability allow for precise control over film composition. In polymer chemistry, it serves as an effective initiator for the ring-opening polymerization (ROP) of cyclic siloxanes and other monomers, enabling the synthesis of well-defined polymers. google.commdpi.com Its role as an electrolyte additive in lithium-ion batteries is also an active area of investigation, with studies showing improved performance and stability. chemimpex.com Furthermore, its applications in organic synthesis continue to be explored, where it functions as a nucleophile or a mild base for various chemical transformations. ontosight.aithieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10LiOSi B1581542 Lithium trimethylsilanolate CAS No. 2004-14-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2004-14-0

Molecular Formula

C3H10LiOSi

Molecular Weight

97.2 g/mol

IUPAC Name

lithium;trimethyl(oxido)silane

InChI

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

LQIZMOLWEQTWCW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[O-]

Canonical SMILES

[Li].C[Si](C)(C)O

Other CAS No.

2004-14-0

Pictograms

Corrosive

Related CAS

1066-40-6 (Parent)

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Lithium Trimethylsilanolate

Established Synthetic Pathways for Lithium Trimethylsilanolate

The synthesis of this compound is dominated by methods that utilize hexamethyldisiloxane (B120664) as a readily available starting material. These methods can be broadly categorized by the type of lithium-containing reagent used to effect the cleavage of the disiloxane (B77578) bond.

The cleavage of the Si-O-Si linkage in hexamethyldisiloxane is an effective and widely employed strategy for forming this compound. This approach can be accomplished using either highly reactive organolithium reagents or inorganic lithium bases like lithium hydroxide (B78521).

A convenient laboratory-scale synthesis involves the reaction of hexamethyldisiloxane with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li). electronicsandbooks.com This reaction, first detailed by Seyferth and Alleston, proceeds via the nucleophilic attack of the organolithium on one of the silicon atoms of hexamethyldisiloxane. acs.orgrsc.org This attack results in the cleavage of a silicon-oxygen bond, yielding this compound and a tetraorganosilane byproduct. electronicsandbooks.com

This method is valued for its high yield and the relative ease of execution in a laboratory setting. electronicsandbooks.com However, the use of pyrophoric and expensive organolithium reagents makes it less suitable for large-scale industrial production due to safety and cost considerations. The reaction is typically performed in an ether-based solvent system. electronicsandbooks.com

Table 1: Comparison of Hexamethyldisiloxane Cleavage Methods

Feature Organolithium Reagent Method Lithium Hydroxide Method
Lithium Source Methyllithium (or other R-Li) Lithium hydroxide monohydrate
Byproduct Tetramethylsilane Water
Typical Scale Laboratory / Small-scale Industrial / Large-scale
Advantages High yield, convenient for lab use electronicsandbooks.com Economical, scalable, uses safer reagents google.com
Disadvantages Expensive, pyrophoric reagents, stringent handling required Longer reaction times (24-48h), requires heat google.com
Solvent System Anhydrous ethers (e.g., THF/diethyl ether) electronicsandbooks.com Mixed alcohol-cyclohexane google.com

For industrial-scale production, a more economical and safer method involves the reaction of hexamethyldisiloxane with lithium hydroxide monohydrate (LiOH·H₂O). google.com This process requires heating the reactants under reflux for an extended period, typically 24 to 48 hours, under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture and carbon dioxide. google.com

The reaction is represented as: (CH₃)₃Si–O–Si(CH₃)₃ + 2 LiOH·H₂O → 2 LiOSi(CH₃)₃ + 3 H₂O

A critical feature of this synthesis is the use of a mixed solvent system, commonly a combination of an alcohol (such as ethanol, methanol, or butanol) and cyclohexane (B81311). google.com This specific solvent mixture is essential for the reaction to proceed effectively; using either an alcohol or cyclohexane alone does not yield the desired product. google.com The molar ratio of hexamethyldisiloxane to lithium hydroxide is typically optimized at 1:1 for the best results. google.com After the reaction is complete, the product is isolated by filtration and dried under vacuum.

An alternative pathway to this compound avoids the use of hexamethyldisiloxane altogether. This method involves the direct reaction of trimethylsilanol (B90980) ((CH₃)₃SiOH) with lithium metal. datapdf.comchemicalbook.com The reaction proceeds vigorously in a suitable solvent like diethyl ether or ligroin, producing the lithium salt and hydrogen gas. datapdf.com

The reaction is: 2 (CH₃)₃SiOH + 2 Li → 2 LiOSi(CH₃)₃ + H₂

While direct, this route depends on the availability and purity of trimethylsilanol, which can itself be prepared from the hydrolysis of chlorotrimethylsilane. The reaction of trimethylsilanol with solid lithium hydroxide is generally ineffective, as it tends to cause the dehydration of the silanol (B1196071) back to hexamethyldisiloxane rather than forming the lithium salt. datapdf.com

Synthesis via Hexamethyldisiloxane Cleavage

Reaction Conditions and Optimization Strategies in Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen reaction conditions. Solvent choice, in particular, plays a pivotal role in determining the reaction rate, yield, and purity of the final product.

The solvent system is not merely a medium for the reaction but actively influences the reactivity of the reagents.

In the organolithium cleavage route , the choice of ether is crucial. Tetrahydrofuran (B95107) (THF) has been shown to have a significant positive effect on the reactivity of methyllithium in this reaction. The cleavage does not proceed to any significant extent in diethyl ether alone, highlighting the superior coordinating ability of THF which enhances the nucleophilicity of the organolithium reagent. electronicsandbooks.com The reaction in a THF-containing solvent system is often mildly exothermic and proceeds to completion to give high yields of the silanolate. electronicsandbooks.com

For the lithium hydroxide method , a mixed solvent system is indispensable. google.com Patents describing this process specify combinations of an alcohol (methanol, ethanol, or butanol) with cyclohexane. google.com The alcohol component is believed to facilitate the reaction at the surface of the solid lithium hydroxide, while the cyclohexane serves as a co-solvent to maintain homogeneity and control the reflux temperature. Research has demonstrated that the ratio of these solvents is an important parameter to optimize. google.com For instance, a mass ratio of alcohol to cyclohexane between 1:1 and 2:1 is often cited as optimal. google.com The total amount of the mixed solvent is also a key variable, typically used in 3 to 6 times the weight of the hexamethyldisiloxane starting material. google.com

Table 2: Solvent Systems and Conditions for LiOH + Hexamethyldisiloxane Synthesis

Alcohol Component Co-Solvent Alcohol:Co-Solvent Ratio (by mass) Reaction Time (h) Reported Yield Reference
Anhydrous Methanol Cyclohexane 2:1 26 80.2% google.com
Anhydrous Ethanol Cyclohexane 1.5:1 30 High (not specified) google.com
Anhydrous Butanol Cyclohexane Not specified 24-48 High (not specified) google.com

Temperature and Pressure Parameters

The synthesis of this compound is highly dependent on specific temperature and pressure conditions to ensure optimal yield and purity. A prevalent industrial method involves the reaction of lithium hydroxide monohydrate with hexamethyldisiloxane. google.com This reaction is typically conducted at the reflux temperature of the chosen solvent system. For instance, when using a mixed solvent system of alcohols (such as ethanol, methanol, or butanol) and cyclohexane, the mixture is heated to reflux, which facilitates the reaction. google.com The reaction time at this temperature is extensive, generally ranging from 24 to 48 hours to ensure the reaction goes to completion. google.com

Following the reaction, the resulting solid product requires a critical drying step. This is performed under reduced pressure to remove any residual solvents and water. Specifically, the solid this compound is dried at 80°C under a vacuum of 0.1 MPa for a period of 2 to 4 hours. google.com This post-synthesis treatment is crucial for obtaining a stable, solid product.

An alternative laboratory-scale synthesis involves the cleavage of hexamethyldisiloxane with methyllithium in anhydrous tetrahydrofuran (THF). electronicsandbooks.com This reaction is initially exothermic, causing the solvent to reflux gently without external heating. electronicsandbooks.com To drive the reaction to completion, the mixture is subsequently heated under reflux overnight. electronicsandbooks.com

The vapor pressure of this compound has been noted as 24.12 psi at 55 °C. chemdad.comchemsrc.com While specific high-pressure synthesis conditions are not commonly reported, the control of pressure is vital during the vacuum drying phase to achieve the desired anhydrous product.

Table 1: Temperature and Pressure Parameters in this compound Synthesis

Parameter Condition Synthesis Method Source
Reaction Temperature Solvent Reflux Lithium Hydroxide + Hexamethyldisiloxane google.com
Reaction Temperature Gentle to Full Reflux Methyllithium + Hexamethyldisiloxane electronicsandbooks.com
Drying Temperature 80°C Lithium Hydroxide + Hexamethyldisiloxane google.com
Drying Pressure 0.1 MPa (Vacuum) Lithium Hydroxide + Hexamethyldisiloxane google.com

Atmospheric Control in Synthetic Procedures

Strict atmospheric control is a critical requirement for the successful synthesis of this compound due to its sensitivity to moisture. ontosight.ai The compound is hygroscopic and readily hydrolyzes. chembk.com Therefore, synthetic procedures are consistently carried out under an inert atmosphere to prevent the ingress of atmospheric moisture which can lead to the formation of byproducts and reduce the yield and purity of the final product. ontosight.ai

Nitrogen (N₂) is the most commonly employed inert gas for this purpose. google.com The reaction vessel, typically a multi-neck flask equipped with a condenser and stirrer, is purged with nitrogen before the reactants are introduced. google.com The entire reaction, from heating at reflux to the cooling phase, is maintained under a protective nitrogen blanket. google.com This prevents both hydrolysis and potential oxidation.

The necessity for anhydrous conditions extends to the reagents and solvents used. Solvents like anhydrous ethanol, methanol, or butanol are used in combination with cyclohexane. google.com The handling and storage of the final product also demand an inert environment. After drying, this compound is stored in a sealed container under nitrogen to prevent degradation over time. google.com The compound's sensitivity is such that even brief exposure to air can cause the crystalline solid to become opaque, indicating a reaction with atmospheric components. datapdf.com

Mechanistic Elucidation of this compound Formation

The formation of this compound can be achieved through several synthetic routes, with the underlying mechanism depending on the chosen reagents.

One of the most common and industrially scalable methods involves the reaction of hexamethyldisiloxane with lithium hydroxide. google.com The mechanism is believed to proceed via a nucleophilic attack by the hydroxide ion (from LiOH) on one of the silicon atoms of the hexamethyldisiloxane molecule. This attack leads to the cleavage of the silicon-oxygen-silicon (Si-O-Si) bond. The thermodynamically stable Si-O-Si bond is notably resistant to cleavage, but the presence of a strong base facilitates the reaction. nih.gov The process results in the formation of this compound and trimethylsilanol. The trimethylsilanol can then react with another equivalent of lithium hydroxide to produce a second molecule of this compound and water. The water generated during the reaction is typically removed from the system using a water trap to drive the equilibrium towards the product. google.com

Another well-established method, particularly for laboratory synthesis, is the cleavage of hexamethyldisiloxane using an organolithium reagent, such as methyllithium (CH₃Li), in a solvent like tetrahydrofuran (THF). electronicsandbooks.comthieme-connect.com The mechanism involves the nucleophilic attack of the methyl anion from methyllithium on a silicon atom of the hexamethyldisiloxane. This results in the cleavage of the Si-O-Si bond, forming this compound and the volatile byproduct tetramethylsilane. electronicsandbooks.com This reaction is known to be significantly more effective in THF compared to diethyl ether, highlighting the role of the solvent in enhancing the reactivity of the organolithium reagent. electronicsandbooks.com

A less common preparation involves the direct reaction of trimethylsilanol with lithium metal. datapdf.com In this case, the mechanism is a straightforward acid-base reaction where the acidic proton of the silanol's hydroxyl group is displaced by the lithium metal, releasing hydrogen gas and forming the lithium salt. datapdf.com

Fundamental Reactivity and Chemical Transformations of Lithium Trimethylsilanolate

Role as a Nucleophilic Reagent

As a nucleophile, lithium trimethylsilanolate participates in a range of reactions, including ester hydrolysis, transesterification, and reactions with sulfonyl fluorides.

This compound is an effective reagent for the hydrolysis of esters to their corresponding carboxylic acids under mild conditions. researchgate.netresearchgate.net This transformation is particularly useful when dealing with substrates that are sensitive to acidic or strongly basic conditions that might cause decomposition. researchgate.net The reaction typically proceeds in aprotic polar solvents like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net

The reaction mechanism for the cleavage of alkyl esters is proposed to be a BAL2-type dealkylation, while for phenyl esters, a BAC2 pathway involving nucleophilic attack at the acyl carbon is suggested. thieme-connect.de The efficiency of the hydrolysis can be high, affording carboxylic acids in good yields. researchgate.netresearchgate.net For instance, the hydrolysis of methyl 4-chlorobenzoate (B1228818) with potassium trimethylsilanolate, a related alkali metal silanolate, in dry diethyl ether at room temperature yields potassium 4-chlorobenzoate in 84% yield after four hours. thieme-connect.de

The versatility of this method is demonstrated by its applicability to a wide range of esters, including those of primary, secondary, allylic, and benzylic alcohols, as well as phenolic esters. researchgate.netresearchgate.net However, esters of tertiary alcohols are generally unreactive under these conditions. researchgate.net

Table 1: Examples of Ester Hydrolysis using Alkali Metal Trimethylsilanolates

Ester Substrate Reagent Solvent Conditions Product Yield (%) Reference
Phenyl benzoate (B1203000) NaOSi(CH₃)₃ THF r.t. Benzoic acid High researchgate.net
Benzyl benzoate NaOSi(CH₃)₃ THF r.t. Benzoic acid High researchgate.net

This table is for illustrative purposes and specific yields may vary based on reaction scale and precise conditions.

This compound reacts with sulfonyl fluorides in anhydrous conditions to produce lithium sulfonates. pdx.edupdx.edu This reaction provides a water-free method for the synthesis of these salts, which is advantageous for applications where the presence of water is detrimental, such as in polymer electrolytes for lithium batteries. pdx.eduresearchgate.net The reaction involves the nucleophilic attack of the trimethylsilanolate anion on the sulfur atom of the sulfonyl fluoride (B91410), displacing the fluoride ion. This method has been used to prepare various fluorine-containing lithium sulfonates. pdx.edunih.gov

While direct C=O insertion is less commonly cited for this compound itself, related organolithium reagents are known to act as nucleophiles towards the carbon-oxygen double bond of ketones. researchgate.net In some reaction pathways, the elimination of this compound from an intermediate is a key step. For example, the reaction of lithium trimethylsilyldiazomethane (B103560) with certain ketones proceeds through a Brook rearrangement followed by the elimination of this compound to generate an alkylidene carbene. researchgate.netresearchgate.net

Function as a Mild Base in Organic Synthesis

Beyond its nucleophilic character, this compound also functions as a mild base. thieme-connect.com This property is particularly valuable in reactions where stronger bases, such as tert-butoxides, might lead to undesired side reactions. thieme-connect.com For instance, potassium trimethylsilanolate (TMSOK), a closely related compound, has been employed for the elimination of arenesulfinic acids from sulfones to form alkenes, favoring the E-geometry product under relatively mild conditions. thieme-connect.com The milder basicity of trimethylsilanolates allows for greater selectivity in certain transformations. thieme-connect.com

Participation in C-H Activation Processes

The application of alkali metal silanolates extends to modern synthetic methodologies like C-H activation. While direct C-H activation by this compound is not a primary role, its conjugate acid, trimethylsilanol (B90980), or related silanols can be involved in such processes. More commonly, related compounds like potassium trimethylsilanolate (TMSOK) are used as bases in transition-metal-catalyzed C-H activation/functionalization reactions. acs.org These reactions offer a powerful strategy for the direct formation of carbon-carbon bonds. acs.orglibretexts.org For example, in palladium-catalyzed cross-coupling reactions, a base is often required to facilitate the catalytic cycle. nih.gov In some instances, the addition of a base like potassium trimethylsilanolate under anhydrous conditions is crucial for the success of the coupling of heteroaryl boronic esters with heteroaryl bromides. acs.org

Stability and Decomposition Pathways

This compound exhibits good thermal stability, remaining stable up to 300°C. It is, however, sensitive to moisture and will hydrolyze to reform trimethylsilanol. Therefore, its synthesis and handling require anhydrous conditions and often a protective atmosphere of an inert gas like nitrogen. google.com One common preparative method involves the reaction of hexamethyldisiloxane (B120664) with methyllithium (B1224462), yielding a solution of this compound that can be used directly in subsequent reactions. thieme-connect.comacs.org Another method involves the reaction of lithium hydroxide (B78521) with hexamethyldisiloxane in a mixed solvent system under a nitrogen atmosphere. google.com

Reactivity with Protogenic Solvents

This compound exhibits vigorous reactivity with protogenic solvents, which are solvents capable of donating a proton (H⁺). This reactivity stems from the strong basic character of the trimethylsilanolate anion, which readily abstracts a proton from the solvent. This process is a classic acid-base neutralization reaction.

The compound is incompatible with substances such as acids and alcohols. gelest.comamazonaws.com The reaction with water is particularly rapid and can be violent, potentially leading to ignition. gelest.comgelest.com This energetic reaction underscores the compound's high affinity for protons. The primary products of the hydrolysis reaction are lithium hydroxide and the inert, volatile compound hexamethyldisiloxane. gelest.com

The general reaction with a protogenic solvent (H-X) can be represented as: (CH₃)₃SiOLi + H-X → (CH₃)₃SiOH + LiX The resulting trimethylsilanol ((CH₃)₃SiOH) is often unstable and can condense to form hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and water.

Table 1: Reactivity of this compound with Protogenic Solvents

Protogenic SolventReaction DescriptionProductsReference
Water (H₂O)Reacts rapidly and exothermically, may ignite.Lithium hydroxide, Hexamethyldisiloxane gelest.comgelest.com
Alcohols (R-OH)Incompatible; undergoes a vigorous acid-base reaction.Lithium alkoxide (R-OLi), Trimethylsilanol (condenses to Hexamethyldisiloxane) gelest.comamazonaws.com
Acids (H-A)Incompatible; undergoes a strong neutralization reaction.Lithium salt (LiA), Trimethylsilanol (condenses to Hexamethyldisiloxane) gelest.comchemicalbook.com

Instability in the Presence of Moisture and Carbon Dioxide

This compound is highly sensitive to atmospheric conditions, specifically moisture and carbon dioxide, making its handling under an inert atmosphere crucial. ontosight.aigelest.com The compound is described as hygroscopic, readily absorbing moisture from the air.

Its decomposition in moist air is a slower version of its rapid reaction with liquid water, yielding lithium hydroxide and hexamethyldisiloxane. gelest.comamazonaws.com The compound is also incompatible with carbon dioxide. gelest.comgelest.com The silanolate anion can react with CO₂, leading to the formation of lithium carbonate and hexamethyldisiloxane. This reactivity is harnessed in applications like atomic layer deposition (ALD), where this compound is used as a precursor to deposit thin films of lithium carbonate.

Table 2: Decomposition Reactions in the Presence of Air Components

ReactantReaction DescriptionDecomposition ProductsReference
Moisture (H₂O)Decomposes slowly in moist air and rapidly in water.Lithium hydroxide, Hexamethyldisiloxane gelest.comgelest.comamazonaws.com
Carbon Dioxide (CO₂)Reacts with CO₂, especially in the presence of moisture.Lithium carbonate, Hexamethyldisiloxane gelest.comgelest.com

Comparative Reactivity with Other Alkali Metal Trimethylsilanolates

The reactivity of alkali metal trimethylsilanolates (MOSiMe₃) is significantly influenced by the nature of the alkali metal cation (M = Li, Na, K). Generally, the reactivity of alkali metals increases down the group in the periodic table. libretexts.org This trend is often attributed to the decreasing charge density of the cation (K⁺ < Na⁺ < Li⁺), which results in a weaker M-O bond and a more "naked" or available silanolate anion for nucleophilic attack.

Research into the cleavage of Si-O bonds in siloxysilanes using alkali metal trimethylsilanolates found that the extent of the reaction followed the order: KOSiMe₃ > NaOSiMe₃ > LiOSiMe₃. researchgate.net This supports the general trend where the potassium salt is the most reactive nucleophile due to the weaker K-O interaction. Similarly, potassium trimethylsilanolate is often preferred for certain hydrolysis reactions, such as the conversion of nitriles to amides. Both sodium and potassium trimethylsilanolate are effective reagents for converting esters to carboxylic acids under mild conditions. researchgate.net

Conversely, the small ionic radius and high charge density of the lithium cation (Li⁺) enhance its Lewis acidity compared to Na⁺ and K⁺. This property can make this compound more reactive in specific contexts, such as in nucleophilic substitutions and polymerization reactions where the coordination of the Lewis acidic cation to the substrate is a key step. This dual nature—lower anionic nucleophilicity but higher cationic Lewis acidity—means the comparative reactivity is highly dependent on the specific reaction mechanism.

Table 3: Comparative Properties and Reactivity of Alkali Metal Trimethylsilanolates

PropertyThis compound (LiOSiMe₃)Sodium Trimethylsilanolate (NaOSiMe₃)Potassium Trimethylsilanolate (KOSiMe₃)Reference
Ionic Radius of Cation (Å)0.761.021.38
Lewis Acidity of CationHighestIntermediateLowest
Reactivity in Si-O Bond CleavageLowestIntermediateHighest researchgate.net
Noted ApplicationsPolymerization initiator, ALD precursorEster cleavageEster cleavage, Hydrolysis of nitriles researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, ²⁹Si, and ⁷Li.

¹H NMR: The proton NMR spectrum provides information about the methyl groups attached to the silicon atom. In an ether solvent, the nine equivalent protons of the three methyl groups typically appear as a sharp singlet. A reported chemical shift for these protons is approximately 0.07 ppm unt.edu.

¹³C NMR: The ¹³C NMR spectrum is expected to show a single resonance for the three equivalent methyl carbons. While widely used for characterization, specific chemical shift data for the primary compound are not consistently detailed in readily available literature unt.edu.

²⁹Si NMR: ²⁹Si NMR spectroscopy directly probes the silicon environment. It is particularly useful for studying the Si-O bond and changes in the silicon coordination sphere. Although spectra have been recorded for this compound, specific chemical shift values are not prominently reported in general literature unt.edursc.org.

⁷Li NMR: Both ⁶Li and ⁷Li isotopes are NMR-active and can be used to study the lithium environment, including its aggregation state and coordination in solution huji.ac.il. ⁷Li is more sensitive but has a larger quadrupole moment, which can lead to broader signals, whereas ⁶Li provides sharper lines but has lower sensitivity huji.ac.il. Studies on the interaction of lithium ions with various molecules are common, but specific chemical shift data for this compound itself are not extensively documented in survey literature nih.govrsc.orgnih.gov.

Table 1: Reported NMR Spectroscopic Data for this compound

Nucleus Solvent Chemical Shift (δ) in ppm
¹H Ether 0.07
¹³C - Data not readily available unt.edu
²⁹Si - Data not readily available unt.edu
⁷Li - Data not readily available

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. The key absorption bands are associated with the Si-O, Si-C, and C-H bonds.

The IR spectrum provides a molecular fingerprint, with specific bands confirming the compound's identity. The strong Si-O stretching vibration is a particularly diagnostic feature of silanolates. The positions of these bands can be influenced by the aggregation state of the compound.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Mode Approximate Wavenumber (cm⁻¹)
C-H Stretching ~2960-2850
Si-C Stretching / Rocking ~1250, ~840
Si-O Stretching ~1050-950
Li-O Stretching ~450-410 researchgate.net

Note: The exact positions of absorption bands can vary based on the sample preparation and aggregation state.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides critical information about the molecular weight and the nature of the compound in the gas phase. For alkali trimethylsilanolates, MS studies have revealed a strong tendency to form oligomeric aggregates researchgate.net.

A key finding for this compound is that its mass spectrum shows the presence of hexameric species, [(CH₃)₃SiOLi]₆ researchgate.net. This contrasts with the heavier alkali metal analogues, such as potassium, rubidium, and cesium trimethylsilanolate, which are shown by mass spectrometry to exist as tetrameric units in the vapor state researchgate.net. This indicates that the smaller ionic radius of lithium favors a higher degree of aggregation in the gas phase.

Solid-State Structural Elucidation

The solid-state structure of this compound is dominated by its tendency to form oligomeric cage structures, a common feature for organolithium compounds.

X-ray Diffraction (XRD) Studies on Oligomeric Forms

X-ray diffraction (XRD) is the definitive method for determining solid-state structures. While the crystal structures of potassium, rubidium, and cesium trimethylsilanolates have been determined by X-ray powder diffraction to be tetrameric cubane-type structures, detailed single-crystal X-ray diffraction studies on pure this compound are not as commonly reported researchgate.net. This may be due to difficulties in growing suitable single crystals researchgate.net.

However, evidence from mass spectrometry strongly supports the existence of a hexameric core, [(CH₃)₃SiOLi]₆, in the solid state as well as the gas phase researchgate.net. This proposed structure consists of a hexagonal prism of alternating lithium and oxygen atoms. The structural analysis of related lithium complexes, such as certain lithium enolates, also reveals hexameric cores, lending support to this model scispace.com. The aggregation is a key feature of its coordination chemistry, influencing its solubility and reactivity.

Polymorphism and Crystallographic Characteristics

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. There is currently no significant information available in the surveyed literature regarding the existence of polymorphic forms of pure this compound.

Detailed crystallographic data, such as space group and unit cell dimensions, for pure this compound are scarce in the literature researchgate.net. However, the crystallographic characteristics of this compound as a ligand within more complex structures have been reported. For instance, in coordination complexes with other metals, the Li-O bond distances are typically found to be around 2.0 Å. These studies confirm the role of the trimethylsilanolate group as a bridging ligand that facilitates the formation of complex, aggregated structures researchgate.netnih.gov. The lack of comprehensive crystallographic data on the pure compound highlights an area for further investigation in the solid-state chemistry of this important reagent.

Solution-Phase Aggregation and Association Phenomena

The behavior of this compound in solution is significantly influenced by its tendency to form aggregates. This phenomenon is dictated by the nature of the Li-O bond, which possesses considerable ionic character, and the interplay of interactions between the lithium centers, the bulky trimethylsilyl (B98337) groups, and the solvent molecules.

Dimerization and Oligomerization in Solution

In solution, particularly in non-polar or weakly coordinating solvents, this compound does not typically exist as a simple monomer. Instead, it forms various aggregated species through intermolecular Li-O-Li bridging bonds. The degree of this aggregation is highly dependent on factors such as concentration and temperature.

Studies on related lithium siloxanolates in THF solution have shown that the active species exist in equilibrium between different aggregation states. researchgate.net For instance, kinetic studies of polymerizations initiated by lithium alkoxides suggest that the degree of aggregation can shift, for example, from tetramers to trimers as the initiator concentration is lowered. researchgate.net This indicates a dynamic equilibrium between different oligomeric forms. In some complex reaction mixtures, this compound, formed in situ, has been observed to participate in dimeric arrangements. nih.gov This tendency for self-association is a key characteristic of lithium alkoxides and silanolates in solution. uliege.be The equilibrium between monomeric and dimeric forms is often favored towards aggregation at higher concentrations and temperatures. uliege.be

Influence of Solvent Coordination on Aggregation State

The choice of solvent plays a critical role in determining the aggregation state of this compound. Coordinating solvents, or Lewis bases, can interact with the Lewis acidic lithium centers, breaking down the larger oligomeric structures into smaller aggregates or even monomers.

In a moderately coordinating solvent like tetrahydrofuran (THF), lithium silanolates can still exist as trimers or tetramers. researchgate.net However, the solvent molecules coordinate to the lithium ions, forming solvated aggregates. The use of more powerful, multidentate Lewis base ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to the dissociation of oligomers into monomeric units. mdpi.com This is demonstrated by analogous compounds like bis(trimethylsilyl)methyllithium (B8397086), which exists as a dimer in the presence of THF but forms a monomeric adduct with the bidentate TMEDA ligand. mdpi.com The stronger coordination of the nitrogen-based ligand effectively blocks the sites on the lithium atom that would otherwise be involved in aggregation. The presence of water or other protic species can also influence the structure through hydrolysis and subsequent coordination. nih.gov

Complexation and Adduct Formation with Donor Ligands

This compound readily forms complexes and adducts with a variety of Lewis basic donor ligands. These interactions are central to its solubility and reactivity, modifying the structure of the lithium center and influencing its chemical behavior.

This compound-THF Adducts

Tetrahydrofuran (THF) is a common solvent for reactions involving organolithium compounds and is known to form stable adducts with this compound. While a definitive crystal structure of a simple LiOSiMe₃-THF adduct is not prominently available, the nature of these adducts can be inferred from related structures and solution behavior. In solution, the compound exists as THF-solvated aggregates. researchgate.net

Structural studies of related lithium silyl (B83357) compounds reveal common coordination patterns. For example, the THF adduct of bis(trimethylsilyl)methyllithium crystallizes as a dimer, where each lithium atom is coordinated to a single THF molecule. mdpi.com In other cases, when lithium acts as a counter-ion, it can be coordinated by up to four THF molecules, forming a [Li(THF)₄]⁺ cation, which highlights the strong affinity of the lithium ion for the oxygen donor of THF. rsc.org These examples suggest that in a LiOSiMe₃-THF adduct, the lithium centers are coordinated by one or more THF molecules, with the exact number depending on the aggregation state of the silanolate.

Table 1: Structural Data for a Related Li-Silyl THF Adduct

Compound Formula Structural Motif Li-O (THF) Bond Length (Å) Ref.

This interactive table provides structural details for an analogous compound, illustrating the coordination of THF to a lithium center bearing bulky silyl groups.

Coordination with Other Lewis Bases

Beyond THF, this compound interacts with a range of other Lewis bases, particularly those containing oxygen or nitrogen donor atoms. The strength and nature of the donor ligand can significantly alter the silanolate's structure and reactivity.

Strongly coordinating bidentate ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are effective at breaking down aggregates. In analogous lithium silyl compounds, TMEDA forms monomeric complexes where the two nitrogen atoms of the ligand coordinate to the lithium atom. mdpi.com This contrasts with the dimeric structures often seen with monodentate ethers like THF. mdpi.com

The trimethylsilanolate moiety can also react with various Lewis bases. For example, silyl groups show reactivity towards bases such as water, hydroxides, and methoxides, which can lead to the cleavage of the Si-O bond. chalmers.se Furthermore, lithium salts of other Lewis bases, such as lithium acetate (B1210297) or lithium benzamide, are themselves used as catalysts, demonstrating the general principle of complex formation between lithium cations and oxygen or nitrogen-containing anions. researchgate.net

Table 2: Effect of Lewis Base on Aggregation of a Related Li-Silyl Compound

Lewis Base Structural Outcome Coordination Ref.
Tetrahydrofuran (THF) Dimer Monodentate O-donor mdpi.com

This interactive table compares the effect of different types of Lewis bases on the aggregation state of a similar lithium compound.

Heterometallic and Cluster Chemistry Involving Trimethylsilanolate Ligands

The trimethylsilanolate anion, ⁻OSiMe₃, is an effective ligand in coordination chemistry, capable of bridging metal centers to form complex multinuclear and heterometallic structures. While the chemistry is vast for other metal siloxides, examples specifically incorporating this compound into discrete heterometallic clusters are part of a specialized field.

The formation of such structures can occur when this compound is used as a reagent in reactions with other metal complexes. researchgate.net A documented example involves a complex where this compound, formed from partial hydrolysis during a reaction, is incorporated into a larger dimeric molecular structure. nih.gov In this specific structure, two lithium atoms originating from the silanolate are part of a complex framework interconnected with other molecular units, demonstrating the role of the LiOSiMe₃ moiety in building larger assemblies. nih.gov The synthesis of heterometallic clusters often involves the reaction of metal carbonyls or other organometallic precursors, leading to complex cages with fascinating geometries and potential applications in catalysis. rsc.orgindianchemicalsociety.com The trimethylsilanolate ligand can facilitate the connection between a "hard" cation like Li⁺ and other softer transition metals within a single molecular entity.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tetrahydrofuran (THF)
N,N,N',N'-tetramethylethylenediamine (TMEDA)
bis(trimethylsilyl)methyllithium
Lithium acetate
Lithium benzamide
Lithium chloride
Water
Lithium hydroxide

Catalytic Roles in Organic Transformations

As a catalyst, this compound facilitates a range of organic reactions, from polymerization to classic organic transformations. chemimpex.com Its efficacy stems from its ability to act as a base or nucleophile, often under mild conditions. thieme-connect.com

This compound is a well-established initiator for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, which is a fundamental method for producing polysiloxanes. google.commdpi.com This process is particularly effective for the polymerization of strained cyclotrisiloxanes like hexamethylcyclotrisiloxane (B157284) (D₃). mdpi.comgelest.com

The mechanism involves the lithium silanolate initiating the ring-opening of the cyclic monomer, leading to the formation of a linear polymer chain with a reactive silanolate end group. mdpi.comacs.org The polymerization of D₃ initiated by lithium silanolate in a solvent like THF can proceed efficiently at room temperature. gelest.com The use of lithium-based initiators, such as this compound, allows for the synthesis of monofunctional polydimethylsiloxanes with controlled molecular weights and narrow molecular weight distributions. encyclopedia.pubnih.gov The low activity of the lithium counterion and its tendency to form aggregates can influence the polymerization process. encyclopedia.pub

Initiator SystemMonomerKey Features
This compoundCyclotrisiloxanes (e.g., D₃)Initiates ring-opening polymerization to form polysiloxanes. google.commdpi.com
Lithium Silanolate SaltsHexamethylcyclotrisiloxane (D₃)Enables synthesis of monofunctional PDMS with controlled molecular weight. encyclopedia.pubnih.gov

Beyond polymerization, this compound is employed as a catalyst in several other organic reactions. chemimpex.comontosight.ai It can function as a mild base or a nucleophile, facilitating transformations under gentle reaction conditions. thieme-connect.com

Research has shown its utility in promoting reactions like the crossed-aldol condensation. For instance, it has been used in the synthesis of bis(arylmethylidene)cycloalkanones from aromatic aldehydes and cycloalkanones. sid.ir In some contexts, the this compound salt formed as a byproduct in a reaction can act as a nucleophile, potentially leading to side reactions if not quenched. diva-portal.org It has also been noted for its role in promoting Michael addition reactions. The general mechanism for a Michael reaction involves the addition of an enolate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Initiator and Regulator in Polymerization Processes

This compound plays a pivotal role as both an initiator and a regulator in various polymerization processes, most notably in the anionic polymerization of methacrylates.

The use of this compound in the anionic polymerization of methyl methacrylate (B99206) (MMA) has been a significant area of research. mdpi.comdntb.gov.uamdpi.com It is often used in conjunction with other organolithium compounds to achieve a high degree of control over the polymerization process. acs.orguliege.be

Specifically, isospecific living anionic polymerization of MMA can be achieved using lithium enolates in the presence of this compound in a non-polar solvent like toluene (B28343). nih.govacs.orgresearchgate.netresearchgate.net This system allows for the synthesis of highly isotactic poly(methyl methacrylate) (PMMA). acs.org

A key advantage of using this compound in the anionic polymerization of MMA is the ability to control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity index, PDI). mdpi.comcolab.ws For example, the combination of an initiator like α-lithioisobutyrate with this compound allows for the preparation of high molecular weight PMMA with a low PDI. mdpi.com Research has demonstrated the synthesis of PMMA with a number-average molecular weight (Mn) of 8.25 × 10⁵ Da and a PDI of 1.16. mdpi.com The living nature of these polymerizations, facilitated by the stabilizing effect of the lithium silanolate, allows for the production of polymers with predictable molecular weights and narrow distributions (Mw/Mn < 1.2). acs.org

Initiator SystemMonomerResulting PolymerMn (Da)PDI
α-lithioisobutyrate / Me₃SiOLiMMAPMMA8.25 × 10⁵1.16
Bu(Me₂)SiOLiMMAPMMAHigh MW< 1.2

This compound has a profound influence on the stereoregularity (tacticity) of the resulting PMMA. colab.wsrsc.org The tacticity of a polymer significantly affects its physical and mechanical properties. rsc.org In the anionic polymerization of MMA, the use of this compound in combination with butyllithium (B86547) initiators in toluene at 0°C leads to the formation of highly isotactic PMMA, with isotactic triads reaching up to 90%. acs.org This high degree of stereocontrol is a critical feature for producing polymers with specific, desirable properties. nih.govacs.org The ability to achieve high isotacticity is a significant advantage for creating materials with tailored characteristics. rsc.org

Anionic Polymerization of Methacrylates

End-Functionalization of Polymers

End-functionalized polymers are crucial as precursors for more complex macromolecular structures like block copolymers, branched polymers, and cross-linked materials. sci-hub.ru this compound (Me₃SiOLi) plays a role in the synthesis of such polymers. For instance, in the anionic polymerization of methyl methacrylate (MMA), Me₃SiOLi can be used to produce isotactic poly(methyl methacrylate) (it-PMMA). When this polymerization is terminated with a specific agent like ethyl α-(chloromethyl)acrylate, it results in a polymer chain with a reactive acrylate-type carbon-carbon double bond at its end. researchgate.net This terminal functional group can then undergo further chemical modifications, such as Michael-type thiol-ene reactions with various thiols, allowing for the attachment of different functionalities. researchgate.net

Synthesis of Silicon-Based Polymers

This compound is instrumental in the synthesis of silicon-based polymers, also known as polysiloxanes or silicones. ontosight.aichemimpex.com It acts as an effective initiator for the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as cyclotrisiloxanes. google.com This process allows for the controlled synthesis of linear polysiloxanes. A key advantage of using a lithium-based initiator like this compound is its ability to selectively cleave the silicon-oxygen bonds within the cyclic monomer without breaking the Si-O-Si backbone of the growing linear polymer chain. google.com This selectivity is crucial for producing well-defined block polysiloxanes and polysiloxanes with a functional group at one end. google.com The reaction is typically carried out under an inert atmosphere to prevent side reactions with moisture. google.com

Role in Block Copolymer Synthesis

This compound is a key initiator in the anionic ring-opening polymerization (ROP) of cyclotrisiloxanes to create block copolymers. google.com For example, it can initiate the polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane (PT3) to form well-defined polymers. rsc.org This "living" polymerization characteristic, where the polymer chains continue to grow as long as monomer is available, is essential for synthesizing block copolymers. After the first block is formed, a second type of monomer can be introduced to grow a second, different block attached to the first. This method has been used to create triblock copolymers such as PPTS-b-PDMS-b-PPTS, where PPTS is poly(1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane) and PDMS is polydimethylsiloxane. rsc.org

Precursor in Atomic Layer Deposition (ALD) for Functional Thin Films

This compound (LiTMSO) has emerged as a significant precursor for the atomic layer deposition (ALD) of various lithium-containing thin films. rsc.orgresearchgate.net ALD is a technique that allows for the deposition of ultrathin, highly uniform, and conformal films with atomic-level precision. LiTMSO is favored over other precursors like lithium acetate or lithium benzoate due to the enhanced control it offers over the composition of the deposited films. It can be used to deposit films in a temperature range of 200–300 °C. researchgate.net

The versatility of LiTMSO as an ALD precursor stems from its ability to participate in different reaction pathways. For instance, it can act as a single-source precursor, providing both lithium and silicon for the deposition of lithium silicon oxide films. rsc.org

Deposition of Lithium Carbonate Films (Li₂CO₃)

Lithium carbonate (Li₂CO₃) thin films have been successfully deposited using this compound in ALD processes. researchgate.net In these processes, LiTMSO is typically combined with co-reactants such as water (H₂O) and carbon dioxide (CO₂). nih.gov These films are of interest for applications such as passivating layers on electrodes in lithium-ion batteries and as electrolyte materials. tue.nl

Formation of Lithium Silicon Oxide Films (LiₓSiᵧO₂)

This compound can serve as a single-source precursor for both lithium and silicon in the ALD of lithium silicon oxide (LiₓSiᵧO₂) films. rsc.orgresearchgate.net By using co-reactants like ozone (O₃) and water (H₂O), it is possible to deposit these ternary oxide films. nih.gov The ability to control the composition of these films is crucial for their application as solid-state electrolytes in thin-film batteries. acs.org

Fabrication of Lithium Aluminum Oxide Films (LiₓAlᵧO₂)

Lithium aluminum oxide (LiₓAlᵧO₂) thin films have also been fabricated using this compound as the lithium source in ALD. researchgate.net This process typically involves combining the LiTMSO precursor with an aluminum precursor, such as trimethylaluminum (B3029685) (TMA), and an oxygen source like ozone. researchgate.net These films are investigated for their potential as solid-state electrolytes and protective coatings in lithium-ion batteries. acs.orgresearchgate.net

Enhanced Process and Composition Control in ALD

This compound (LiTMSO) has emerged as a novel and effective precursor for the atomic layer deposition (ALD) of lithium-containing thin films. aip.orgsigmaaldrich.com Its application in ALD processes allows for the deposition of materials such as lithium carbonate (Li₂CO₃), lithium silicate (B1173343) (LiₓSiᵧO₂), and lithium aluminate (LiₓAlᵧO₂) within a temperature range of 200–300 °C. aip.orgaip.org Research has demonstrated that LiTMSO offers superior process and composition control compared to more conventional lithium precursors like lithium benzoate, lithium acetate, and lithium trifluoroacetate. aip.orgaip.org

A key advantage of LiTMSO is its ability to function as both a single and binary precursor depending on the co-reactants used in the ALD process. aip.org This versatility provides greater control over the final composition of the deposited film. For instance, in the deposition of LiₓAlᵧO₂, using LiTMSO allows for the variation of the lithium-to-aluminum ratio over a wider range than has been previously demonstrated. aip.orgaip.org

The deposition window for LiTMSO is typically between 175 °C and 300 °C. aip.org A sublimation temperature of 165 °C is sufficient for the precursor, while temperatures exceeding 300 °C can lead to uncontrolled growth due to decomposition. aip.org Studies have shown a constant growth rate of approximately 0.15 nm/cycle for LiₓSiᵧO₂ films deposited in the 200–300 °C range. aip.org This level of control is crucial for engineering all-solid-state lithium-ion batteries, which require uniform, pinhole-free films deposited on high-aspect-ratio surfaces. aip.orgaip.org The use of LiTMSO represents a significant advancement in expanding the library of useful precursors for lithium ALD, addressing challenges such as the monovalency of lithium and the high reactivity of many lithium-based materials with moisture and CO₂. aip.orgaip.org

Table 1: ALD Process Parameters for LiTMSO

Parameter Value Reference
Precursor This compound (LiTMSO) aip.orgsigmaaldrich.com
Deposition Temperature 200–300 °C aip.orgaip.org
LiTMSO Source Temperature 165 °C (sublimation) aip.org
Deposited Films Li₂CO₃, LiₓSiᵧO₂, LiₓAlᵧO₂ aip.orgaip.org

Applications as Electrolyte Additives in Electrochemical Systems

This compound and its derivatives are utilized as electrolyte additives to improve the performance and stability of electrochemical systems, most notably in lithium-ion batteries. chemimpex.comgelest.com The primary function of these additives is to enhance the properties of the electrolyte and the stability of the electrode-electrolyte interface, which is critical for the longevity and safety of batteries, especially those operating at high voltages. sigmaaldrich.comsci-hub.se

Enhancement of Lithium-Ion Battery Performance

The addition of trimethylsiloxy-based compounds, synthesized from this compound, to electrolytes has a demonstrable positive impact on the cycling performance of lithium-ion battery cells. sigmaaldrich.comsci-hub.sesigmaaldrich.com This improvement is largely attributed to the formation of a stable and effective cathode electrolyte interphase (CEI). sci-hub.se The CEI is a protective film that forms on the cathode surface, suppressing further electrolyte decomposition and reducing the disintegration of the cathode material, which is particularly important for high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO). sci-hub.se

Table 2: Performance Enhancement with Trimethylsiloxy-based Additives

Additive Type Effect Mechanism Reference
Trimethylsiloxy-based metal complexes Extended cycle life, increased Coulombic efficiency Formation of a stable Cathode Electrolyte Interphase (CEI) sci-hub.se
Tris(trimethylsiloxy)titanium (TMST) Improved energy efficiency after 60+ cycles Stabilizes electrode-electrolyte interface, suppresses electrolyte decomposition sci-hub.se

Impact on Electrolyte Conductivity

This compound is noted for its role as an electrolyte additive that can enhance the conductivity of lithium-ion batteries. chemimpex.com Improved ionic conductivity in the electrolyte is crucial for efficient battery performance, as it facilitates the movement of lithium ions between the cathode and anode during charge and discharge cycles. While detailed quantitative data on the specific impact of LiTMSO on conductivity is limited in the provided context, its general application as a conductivity enhancer is recognized. chemimpex.com The development of multi-functional electrolyte additives is a key area of research, where enhancing bulk ionic conductivity is a primary goal to enable features like fast charging. rsc.org

Role in Nanomaterial Development

This compound plays a role in the field of nanotechnology, where it is used in the development of advanced nanomaterials. chemimpex.comchemimpex.com Its utility in this area stems from its ability to enable precise control over the properties of the materials being synthesized. chemimpex.com Nanomaterials are of great interest for energy storage applications due to their high surface area and unique electronic properties, which can enhance charge storage capacity and transport efficiency. azonano.com

While specific examples of nanomaterials synthesized directly using LiTMSO as a primary reagent are not extensively detailed, its application is part of a broader trend of using organometallic precursors to engineer materials at the nanoscale. chemimpex.comazonano.com For example, the development of lithium ion-sieve (LIS) technology, which uses nanomaterials to extract lithium from various sources, relies on the synthesis of adsorbents with precisely controlled structures. researchgate.net The principles of controlled synthesis facilitated by reagents like LiTMSO are central to advancing such technologies. chemimpex.comresearchgate.net

Surface Modification Applications

This compound is also employed as a surface modifier, particularly in the formulation of coatings. chemimpex.com When used in this capacity, it can improve critical properties such as adhesion and water repellency. chemimpex.com The trimethylsilyl group [ (CH₃)₃Si- ] is inherently hydrophobic, and by reacting LiTMSO with a surface, this group can be anchored, altering the surface's chemical characteristics. This is valuable in industries like automotive and construction where durable, water-resistant coatings are required. chemimpex.com The reactivity of the compound allows it to chemically bond with various substrates, providing a more robust and lasting modification compared to physically adsorbed coatings. chemimpex.comontosight.ai

Applications in Chemical Synthesis

Role as a Reagent in Organic Synthesis

Lithium trimethylsilanolate is a versatile reagent in organic synthesis, primarily acting as a strong nucleophile and a mild, non-nucleophilic base. thieme-connect.com Its solubility in organic solvents makes it a useful substitute for alkali hydroxides. thieme-connect.com One of its key applications is in the hydrolysis (saponification) of esters to carboxylic acids under mild conditions. This transformation is efficient for a wide variety of esters, including sterically hindered ones. researchgate.net It is also used to introduce trimethylsilyl (B98337) groups into molecules and in the formation of silyl (B83357) ethers. ontosight.ai

Utility in Polymer Chemistry and Materials Science

In the realm of polymer chemistry, this compound is widely employed as an initiator for the ring-opening polymerization (ROP) of various cyclic monomers. It is particularly effective for the polymerization of cyclotrisiloxanes (like D₃) to produce polysiloxanes with controlled molecular weights and well-defined architectures. google.commdpi.com The lithium counter-ion is often preferred in these polymerizations as it leads to fewer side reactions compared to other alkali metals. mdpi.com

In materials science, a significant application is its use as a precursor in atomic layer deposition (ALD). sigmaaldrich.com Its volatility and thermal stability make it an excellent candidate for depositing thin films of lithium-containing materials, such as lithium carbonate (Li₂CO₃) and other complex oxides, which are important components in solid-state batteries. aip.orgaip.org It also serves as a surface modifier for coatings, improving properties like adhesion and water repellency. chemimpex.com

Catalytic Applications and Mechanistic Insights

Beyond its stoichiometric use, this compound can also function as a catalyst. It can catalyze the polymerization of esters and the esterification of alcohols. chembk.comchembk.com In some instances, it is used as a catalyst or co-catalyst in cross-coupling reactions, where its weaker basicity compared to potassium or sodium analogs can be advantageous in preventing side reactions like protiodesilylation. Mechanistically, in many of its applications, the key step involves the nucleophilic attack of the trimethylsilanolate anion on an electrophilic center. In ROP, this initiates the polymerization by opening the cyclic monomer, creating a propagating chain end.

Conclusion

Lithium trimethylsilanolate is a fundamentally important organosilicon compound with a rich history and a broad and expanding scope of applications. Its unique combination of properties, including high nucleophilicity, good solubility in organic solvents, and significant thermal stability, has established it as a valuable tool in synthetic chemistry. From its role as a mild reagent for ester hydrolysis to its critical function as a precursor in the advanced manufacturing of thin films for batteries and as an initiator in controlled polymerization, its impact is felt across multiple scientific disciplines. Ongoing research continues to uncover new synthetic methodologies and applications, ensuring that this compound will remain a compound of high interest in both academic and industrial research for the foreseeable future.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of lithium trimethylsilanolate at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for determining the ground-state geometry of molecules like this compound. youtube.comwsu.edu The process involves optimizing the molecular structure to find the lowest energy conformation. DFT calculations have been successfully used to determine the structural properties of related lithium-containing materials, showing good agreement with experimental data. For instance, calculations on lithium compounds can predict lattice parameters and bond lengths that are often within a small percentage of experimentally measured values. This accuracy provides a high degree of confidence in the predicted three-dimensional arrangement of atoms in the this compound molecule.

Table 1: Comparison of Theoretical and Experimental Structural Parameters for a Representative Lithium Compound (Li3OI) This table illustrates the typical accuracy of DFT calculations in predicting structural parameters, a method applicable to this compound.

ParameterCalculated Value (GGA-PBE)Experimental Value
Lattice Constant (a)4.26 Å4.61 Å
Ground State Energy-14434.19 eVNot Applicable

Source: Adapted from research on Li3OI structural properties.

DFT calculations are instrumental in analyzing the bonding and electronic properties of this compound. The electronic configuration of lithium (1s²2s¹) dictates its tendency to lose its single valence electron to form a cation, suggesting a significant ionic character in its bonds. enthu.com In this compound, this results in an ionic bond between the lithium cation (Li⁺) and the trimethylsilanolate anion ([OSi(CH₃)₃]⁻).

Further analysis through computational methods can determine the distribution of electron density, revealing the nature of the Li-O and Si-O bonds. The study of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic stability. researchgate.net For example, calculations on various lithium silicates show that their valence band properties are primarily determined by the 2p orbital electrons of oxygen. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, indicates the molecule's electronic excitability.

Table 2: Calculated Electronic Properties for Lithium Silicates This table shows key electronic properties that can be determined for this compound using DFT, based on data from similar compounds.

CompoundBand Gap (eV)Primary Valence Band Contributor
Li₂SiO₃5.36Oxygen 2p orbitals
Li₄SiO₄5.53Oxygen 2p orbitals

Source: Adapted from DFT studies on lithium silicates. researchgate.net

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions involving lithium compounds. researchgate.net By calculating the potential energy surface, researchers can identify the structures of reactants, products, and transition states. This information is crucial for determining the activation energy of a reaction, which governs its rate. DFT methods have been effectively used to calculate the activation energies for reactions of similar organolithium compounds, such as lithium enolates. nih.gov These studies demonstrate that computational strategies can provide acceptable results for reaction barriers when compared to higher-level ab initio methods. nih.gov This approach can be applied to understand the role of this compound as an initiator in polymerization reactions or its stability and decomposition pathways as an electrolyte additive.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its properties in condensed phases.

MD simulations are used to model the behavior of this compound when dissolved in a solvent, which is critical for its applications in battery electrolytes. semanticscholar.org These simulations track the positions and velocities of all atoms in the system over time, based on a defined force field that describes the interatomic interactions. From these trajectories, important structural information about the solution can be extracted, such as the solvation shell around the lithium ion. Analysis of the simulation can reveal the coordination number of the lithium ion (the number of solvent molecules or anions directly interacting with it) and the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the ion. researchgate.net In simulations of various lithium salts in organic solvents, the Li⁺ cation is often found to be coordinated by an average of four to five oxygen atoms from surrounding anions or solvent molecules. semanticscholar.orgresearchgate.net

A key application of MD simulations is the calculation of transport properties, such as diffusion coefficients and ionic conductivity, which are vital for electrolyte performance. researchgate.netresearchgate.net The self-diffusion coefficient of an ion can be calculated from its mean squared displacement (MSD) over time during the simulation. rsc.org The ionic conductivity can then be estimated from the diffusion coefficients of all ionic species. MD simulations have been widely used to study lithium-ion transport in various media, from ionic liquids to solid electrolyte interphase (SEI) layers. researchgate.netelsevierpure.com These studies often show that lithium-ion transport can be retarded by the high viscosity of the medium and the formation of ion clusters. semanticscholar.org The insights gained from simulating the transport properties of this compound can aid in the design of more efficient electrolytes for lithium-ion batteries.

Table 3: Simulated Transport Properties for a Model Lithium-Ion System This table presents typical transport property data that can be obtained for this compound-based electrolytes through MD simulations.

PropertySimulated Value
Li⁺ Self-Diffusion Coefficient10⁻¹² to 10⁻¹³ cm²/s
Ionic ConductivityVaries with concentration, often decreasing as salt concentration increases

Source: Adapted from MD simulations of lithium-ion transport in various media. semanticscholar.orgresearchgate.net

Computational Screening for Advanced Materials Design

High-throughput computational screening (HTCS) is a modern strategy used to accelerate the discovery of new materials by systematically evaluating a large number of candidate compounds for desired properties using computational models. mdpi.com This approach is particularly valuable in fields like energy storage, where new electrolyte or electrode materials for lithium-ion batteries are in high demand. northwestern.eduwisconsin.edu

Methodology for Screening this compound-based Materials

A computational screening study to evaluate this compound or its derivatives as potential materials (e.g., as a component in a solid electrolyte) would typically involve a multi-step process rooted in quantum mechanical calculations, primarily Density Functional Theory (DFT). northwestern.eduresearchgate.net

Candidate Generation: A virtual library of candidate structures would be created. This could include this compound in its crystalline form, as a component in a polymer matrix, or as a functional group in a larger molecule.

Property Calculation: For each candidate, a set of key performance-related properties, or descriptors, would be calculated. The choice of descriptors depends on the target application. For an electrolyte, crucial properties include ionic conductivity, electrochemical stability window, and mechanical properties. mdpi.com First-principles calculations are essential for determining these properties. nih.govacs.org

Screening and Analysis: The calculated properties of the candidates are then compared against a set of predefined criteria. For instance, a promising solid electrolyte candidate should exhibit high lithium-ion conductivity while maintaining poor electronic conductivity. It must also be electrochemically stable at the operating voltages of both the anode and the cathode. researchgate.net

Machine Learning Acceleration: Given the computational cost of DFT calculations, machine learning models are increasingly used to predict the properties of candidate materials based on simpler, more easily calculated features. researchgate.netacs.org A model could be trained on a dataset of known lithium-containing compounds where properties have been calculated via DFT, and then used to rapidly screen a much larger library of new candidates. acs.org

The table below illustrates the typical workflow and the key descriptors that would be calculated in a high-throughput screening study for a potential new lithium-ion battery material.

Interactive Data Table: High-Throughput Computational Screening Workflow

Step Action Key Descriptors Calculated Computational Method
1. Structure Definition Define crystal structures or molecular geometries of candidate materials containing the trimethylsilanolate moiety. Lattice parameters, Atomic positions Database Mining (e.g., ICSD), Ab Initio Random Structure Searching (AIRSS) cam.ac.uk
2. Geometry Optimization Calculate the lowest energy (most stable) atomic configuration for each candidate. Total energy, Volume expansion upon lithiation Density Functional Theory (DFT)
3. Property Calculation Compute properties relevant to the target application (e.g., solid electrolyte). Average voltage, Ionic diffusivity, Band gap, Elastic moduli DFT, Nudged Elastic Band (NEB) for diffusion barriers

While specific findings from a large-scale screening of this compound are not available, this systematic in silico approach provides a robust pathway to assess its potential for advanced materials design without the immediate need for extensive experimental synthesis and testing.

Force Field Development for Organosilicon-Lithium Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic properties of materials, such as diffusion, phase transitions, and mechanical behavior. However, MD simulations rely on a "force field," which is a set of mathematical functions and parameters that describe the potential energy of the system and the forces acting on the atoms. j-octa.com For novel or specialized compounds like this compound, a dedicated force field often needs to be developed, as standard force fields may lack the necessary parameters for organosilicon-lithium interactions. nih.govrsc.org

Principles of Force Field Parameterization

The development of a new force field is a meticulous process that aims to accurately reproduce experimental data or results from high-level quantum mechanical calculations. nih.govnih.gov The total potential energy in a classical force field is typically a sum of bonded and non-bonded terms. nih.gov

Bonded Interactions: These describe the energy associated with bond stretching, angle bending, and the rotation around bonds (dihedral or torsional angles). Parameters for these terms are usually derived by fitting to the potential energy surface calculated via quantum mechanics (e.g., DFT). nih.gov

Non-Bonded Interactions: These include van der Waals forces (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled with Coulomb's law). uiuc.edu Lennard-Jones parameters are often optimized to reproduce bulk properties like liquid density and enthalpy of vaporization. nih.gov Electrostatic parameters (partial atomic charges) are derived to fit the electrostatic potential calculated by quantum mechanics. researchgate.net

A Development Workflow for this compound

Developing a force field for this compound would follow a workflow similar to that used for other organosilicon molecules and ionic systems. nih.govresearchgate.net

Define Atom Types: Assign specific atom types to Si, O, C, H, and Li in the molecule to distinguish their chemical environments.

Quantum Mechanical Calculations: Perform DFT calculations on the this compound molecule and small clusters to obtain equilibrium geometries, vibrational frequencies, and the electrostatic potential.

Parameterize Bonded Terms: Use the DFT results to determine equilibrium bond lengths, angles, and force constants. The energy profile of rotating around the Si-O bond would be used to parameterize the dihedral terms.

Derive Partial Charges: Calculate partial atomic charges (e.g., using the Restrained Electrostatic Potential - RESP methodology) by fitting to the quantum mechanically derived electrostatic potential. nih.gov

Parameterize Non-Bonded Terms: Adjust the Lennard-Jones parameters for each atom type to match known experimental data, such as the density of a related bulk material, if available.

Validation: Perform MD simulations using the newly developed force field and compare the results against any available experimental data or further ab initio MD simulations to ensure the model's accuracy and transferability.

The following table outlines the components of a typical force field and the methods used for their parameterization, as would be applied to an organosilicon-lithium system.

Interactive Data Table: Force Field Parameterization Strategy

Force Field Term Description Source of Parameters
Bond Stretching Energy penalty for stretching or compressing a covalent bond. Quantum Mechanics (QM) - Geometry Optimization & Vibrational Analysis
Angle Bending Energy penalty for deforming a bond angle from its equilibrium value. QM - Geometry Optimization & Vibrational Analysis
Dihedral Torsion Energy associated with rotation around a central bond. QM - Torsional Energy Profile Scans
Electrostatics Coulombic interaction between atoms based on their partial charges. QM - Fitting to the Electrostatic Potential (e.g., RESP, ESP) researchgate.net

The development of a robust and validated force field is a critical prerequisite for using MD simulations to explore the detailed molecular-level behavior of this compound in condensed phases, providing insights that are often inaccessible through direct experimentation.

Advanced Analytical Techniques for Lithium Trimethylsilanolate Research

Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) for Thin Film Composition

Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) is a powerful ion beam analysis technique for determining the elemental composition and depth profiles of thin films with high precision. measurlabs.comwikipedia.org It is particularly well-suited for the analysis of light elements, making it an ideal tool for studying thin films of lithium trimethylsilanolate. mdpi.comresearchgate.net In this method, an energetic heavy ion beam is directed at the sample, causing atoms within the film to be recoiled in a forward direction. irb.hr By simultaneously measuring the time of flight and energy of these recoiled atoms, their mass can be determined, allowing for the quantification of all elements, including hydrogen and lithium, in a single measurement. mdpi.comirb.hr

This technique provides quantitative elemental depth profiles, revealing the distribution of lithium, silicon, oxygen, carbon, and hydrogen throughout the film's thickness. measurlabs.com Such information is crucial for assessing the film's stoichiometry, uniformity, and the presence of any impurities or contaminants. TOF-ERDA typically achieves detection limits between 0.1 and 0.5 atomic percent and depth resolutions of 5 to 20 nm. measurlabs.com

Interactive Table 1: TOF-ERDA Capabilities for this compound Thin Film Analysis

ParameterCapabilityRelevance for this compound
Detectable Elements All elements, including H and Li isotopes measurlabs.comSimultaneous quantification of Li, Si, O, C, and H.
Quantification Absolute and quantitative depth profiling measurlabs.comDetermines the precise stoichiometry (Li:Si:O:C:H ratio) as a function of depth.
Depth Resolution Typically 5-20 nm, can be < 5 nm at the surface measurlabs.comirb.hrHigh-resolution analysis of interfacial layers or compositional gradients.
Detection Limit 0.1 - 0.5 atomic percent measurlabs.comirb.hrIdentification of trace impurities or dopants within the film.
Analysis Depth 20 - 500 nm measurlabs.comirb.hrSuitable for a wide range of thin film applications.

Advanced Mass Spectrometric Techniques

Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous identification and structural elucidation of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) methods, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Quadrupole Time-of-Flight (QTOF) MS, provide highly accurate mass measurements, enabling the precise determination of the compound's elemental formula. nih.govspectroscopyonline.comchromatographyonline.com

Tandem mass spectrometry (MS/MS) techniques, often performed on triple quadrupole (QqQ) or hybrid instruments, are used to investigate the fragmentation pathways of the molecule. nih.govchromatographyonline.com By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This "fingerprint" provides definitive structural information, confirming the connectivity of the trimethylsilyl (B98337) and lithium oxide moieties. These methods are crucial for distinguishing this compound from potential isomers or related byproducts in a complex mixture. researchgate.netchromatographyonline.com

Interactive Table 2: Application of Advanced MS Techniques to this compound

MS TechniquePrimary Information ObtainedApplication for this compound
FT-ICR-MS Ultra-high resolution and mass accuracy chromatographyonline.comUnambiguous determination of the elemental formula (C₃H₉LiOSi).
QTOF-MS High-resolution mass measurement and MS/MS spectroscopyonline.comAccurate mass confirmation and structural analysis via fragmentation.
QqQ ESI-MS/MS Targeted quantification and fragmentation analysis nih.govchromatographyonline.comStructural elucidation by identifying characteristic fragment ions.
NALDI-MS Analysis of synthesized organic compounds nih.govCharacterization of the synthesized compound and potential reaction intermediates.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the local atomic environment, structure, and dynamics within solid materials. fz-juelich.deresearchgate.net It is exceptionally powerful for characterizing lithium-containing compounds. westlake.edu.cnoaepublish.com For this compound, multinuclear ssNMR experiments are employed to probe the different atomic species within the molecule.

⁷Li ssNMR provides insights into the local environment of the lithium ion, its coordination number, and the nature of the Li-O bond. researchgate.net

²⁹Si ssNMR characterizes the silicon environment, confirming the presence of the Si-O bond and the Si-(CH₃)₃ structure.

¹³C ssNMR distinguishes the methyl carbons, providing information about the trimethylsilyl group.

¹H ssNMR can be used to study the protons of the methyl groups and their proximity to other nuclei.

Two-dimensional correlation experiments, such as ¹H-⁷Li Cross-Polarization (CP) NMR, can establish spatial proximity between different nuclei, further confirming the molecular structure. researchgate.net These ssNMR techniques are vital for understanding the compound's structure in the solid state, identifying different crystalline phases (polymorphs), and studying ionic dynamics. fz-juelich.deoaepublish.com

Interactive Table 3: Solid-State NMR Nuclei for this compound Analysis

NucleusNatural AbundanceType of Information Probed
⁷Li 92.5%Li⁺ coordination, Li-O bond ionicity, local symmetry. westlake.edu.cn
²⁹Si 4.7%Si chemical environment, Si-O and Si-C bonding.
¹³C 1.1%Local environment of methyl group carbons.
¹H 99.9%Proton environments, proximity to other nuclei via cross-polarization. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material's surface. phi.comcarleton.eduazooptics.com When analyzing this compound, XPS can provide invaluable information about its surface chemistry, which is critical for applications where surface interactions are important. azooptics.com

The sample is irradiated with a mono-energetic X-ray beam, causing the emission of core-level electrons. phi.com The binding energy of these electrons is measured, which is characteristic of the element and its chemical state. phi.comscilit.com For this compound, high-resolution scans of the Li 1s, O 1s, Si 2p, and C 1s peaks can confirm the presence of these elements on the surface and provide information on their bonding environments, such as the Si-O-Li linkage. mdpi.com XPS is also highly effective for detecting surface contamination or degradation products that may form upon exposure to air or moisture.

Interactive Table 4: Expected XPS Data for this compound Surface Analysis

Core LevelElementInformation Provided
Li 1s LithiumConfirmation of lithium's presence and its oxidation state.
O 1s OxygenChemical state analysis to confirm the Si-O-Li environment.
Si 2p SiliconIdentification of the silicon chemical state in the trimethylsilanolate group.
C 1s CarbonAnalysis of carbon in the methyl groups, distinguishing from adventitious carbon.

Synchrotron-Based Techniques for In Situ Studies

Synchrotron-based X-ray techniques offer exceptionally high brightness and energy tunability, enabling in situ and operando studies that monitor material transformations under realistic conditions. elsevierpure.comscispace.comucl.ac.uk These methods are powerful tools for investigating the dynamic behavior of this compound, such as its thermal decomposition or its role in ongoing chemical reactions.

Techniques like in situ Synchrotron X-ray Diffraction (XRD) can track changes in the crystalline structure of this compound as a function of temperature or reaction time. advanceseng.com This can reveal phase transitions, decomposition onset temperatures, and the identity of any crystalline products that form. In situ X-ray Absorption Spectroscopy (XAS) can provide element-specific information about changes in the local coordination environment and oxidation state of silicon or other elements during a process. icmab.es These dynamic studies provide a deeper understanding of the material's stability, reactivity, and transformation mechanisms, which is not attainable through static, ex situ measurements. scispace.com

Interactive Table 5: Synchrotron Techniques for Dynamic Studies of this compound

TechniqueType of StudyInformation Gained
In Situ X-ray Diffraction (XRD) Real-time structural analysisMonitoring of crystal structure changes, phase transitions, and decomposition pathways. advanceseng.com
In Situ X-ray Absorption Spectroscopy (XAS) Real-time electronic and local structure analysisProbing changes in the local atomic environment and oxidation states during reactions. icmab.es
In Situ X-ray Photoelectron Spectroscopy (XPS) Real-time surface chemistry analysisTracking changes in surface composition and chemical states under reaction conditions.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of lithium trimethylsilanolate often involves reagents like n-butyllithium, which can be expensive and require stringent handling procedures. Emerging research is focused on developing greener, more cost-effective, and safer synthetic methodologies. A notable advancement is the preparation of this compound from the reaction of lithium hydroxide (B78521) with hexamethyldisiloxane (B120664). google.comgoogle.com This method is characterized by its simple synthesis process, reliance on cheap and readily available raw materials, and consequently, lower production costs. google.comgoogle.compatsnap.com

Future research in this area aims to align with the principles of green chemistry by:

Reducing Energy Consumption: Optimizing reaction conditions, such as temperature and reaction time, to minimize the energy footprint of the synthesis. fz-juelich.de

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Greener Solvents: Exploring the use of more environmentally benign solvents to replace traditional organic solvents like cyclohexane (B81311). google.comgoogle.com

Renewable Feedstocks: Investigating the potential for deriving precursors from renewable sources to create a more sustainable lifecycle for the compound. su.se

Aspect of SynthesisConventional ApproachEmerging Sustainable ApproachPotential Future Goal
Lithium Sourcen-ButyllithiumLithium Hydroxide google.comgoogle.comRecycled Lithium from spent batteries rsc.org
Silicon SourceTrimethylsilanol (B90980)Hexamethyldisiloxane google.comgoogle.comBio-derived silica (B1680970) sources
Solvent SystemAnhydrous ethers, hydrocarbonsAlcohols with cyclohexane google.comgoogle.comSolvent-free reaction or use of bio-solvents
Process ComplexityRequires inert atmosphere, low temperaturesSimpler process, reflux conditions google.comgoogle.comCatalytic routes under ambient conditions

Exploration of New Catalytic Applications

This compound is well-established as an initiator or catalyst, particularly for the ring-opening polymerization of cyclosiloxanes to produce polysiloxanes. google.comgoogle.com It is valued because it can open the siloxane bonds in cyclic trimers without significantly cleaving the linear Si-O-Si bonds, making it suitable for preparing block copolymers. google.com Its catalytic activity also extends to the polymerization of carboxylic esters and the esterification of alcohols.

The future exploration of its catalytic potential is a burgeoning field. Research is anticipated to branch into several new domains:

Precision Polymerization: Leveraging its catalytic properties to synthesize novel fluorosilicone rubbers and other specialty polymers with precisely controlled molecular weights and architectures. alfachemic.com

Organic Synthesis: Expanding its use as a catalyst in a wider array of organic reactions beyond esterifications, potentially in C-C bond formation or condensation reactions where a strong, non-nucleophilic base is required. chemimpex.comsigmaaldrich.com

Heterogeneous Catalysis: Developing supported versions of this compound on inorganic substrates. This could lead to more easily separable and reusable catalysts, enhancing process efficiency and sustainability, similar to strategies used for other lithium-based catalysts. alfachemic.com

Integration into Hybrid Material Systems

The unique chemical nature of this compound makes it an ideal candidate for the creation of advanced hybrid organic-inorganic materials. These materials combine the properties of different classes of materials to achieve synergistic effects and enhanced performance.

Future research is focused on integrating LiOTMS into hybrid systems for various applications:

Battery Technology: LiOTMS is already used as an electrolyte additive in lithium-ion batteries to improve performance and conductivity. chemimpex.comsigmaaldrich.comsigmaaldrich.com Future work involves its use as a precursor or surface modifier for creating composite solid-state electrolytes. frontiersin.org By reacting LiOTMS with inorganic fillers (e.g., ceramic nanoparticles), it's possible to improve the interfacial compatibility between the filler and a polymer matrix, enhancing ionic conductivity and mechanical stability for safer, next-generation solid-state batteries. frontiersin.orgdiva-portal.org

Advanced Coatings: As a surface modifier, it can improve adhesion and water repellency. chemimpex.com Research is moving towards creating multi-functional hybrid coatings where LiOTMS is used to covalently bond silicone polymers to inorganic surfaces, leading to highly durable and environmentally resistant materials.

Nanomaterials: In nanotechnology, LiOTMS can facilitate precise control over material properties. chemimpex.com Future applications could see its use in the directed self-assembly of silicon-containing block copolymers to create ordered nanostructures for electronics and photonics.

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating materials discovery and understanding reaction mechanisms. While specific DFT studies on the future applications of this compound are emerging, the methodology has been extensively applied to related organolithium compounds and battery materials. nih.govunair.ac.idmdpi.com

Advanced computational modeling is poised to make significant contributions to LiOTMS research by:

Predicting Reaction Pathways: Using DFT to model potential new synthetic routes, identifying transition states, and calculating activation energies to screen for the most efficient and sustainable methods before experimental validation. researchgate.net

Understanding Aggregation and Solvation: Modeling the behavior of LiOTMS in various solvents to understand its aggregation state and reactivity, which is crucial for optimizing its performance in polymerization and organic synthesis. nih.gov

Designing Novel Materials: Simulating the electronic and structural properties of hybrid materials incorporating LiOTMS. rsc.org For example, modeling the interface between LiOTMS-modified fillers and polymer matrices can help predict ionic conductivity and mechanical strength, guiding the design of superior composite electrolytes for batteries. unair.ac.id

Research AreaComputational TechniquePredicted Properties / InsightsPotential Impact
Sustainable SynthesisDFT, Reaction Pathway ModelingActivation barriers, reaction kinetics, thermodynamic favorability researchgate.netFaster screening of green synthetic routes
CatalysisDFT, Molecular DynamicsMechanism of polymerization, catalyst-monomer interactionsDesign of more efficient and selective catalysts
Hybrid MaterialsDFT, Quantum Mechanics/Molecular Mechanics (QM/MM)Interfacial binding energies, electronic structure, ion diffusion pathways unair.ac.idRational design of high-performance composites
Polymer DesignMolecular Dynamics, Coarse-Grained ModelingPolymer chain conformation, mechanical properties, phase behaviorPredicting properties of novel functional polymers

Design of Next-Generation Functional Polymers and Composites

The role of LiOTMS in synthesizing silicon-based polymers is foundational. chemimpex.com The next frontier lies in using it to create highly tailored functional polymers and composites with advanced properties.

Emerging research directions include:

Smart and Functional Polymers: Utilizing LiOTMS-initiated polymerization to create "living" polymers, which allows for the synthesis of complex architectures like block and star copolymers. These polymers can be designed with specific functional groups to respond to stimuli (e.g., pH, temperature) or to have enhanced properties like self-healing capabilities.

High-Performance Composites: Incorporating LiOTMS-derived polysiloxanes into composite materials to improve thermal stability, flame retardancy, and mechanical strength. patsnap.com Research is also exploring the use of LiOTMS to functionalize the surface of reinforcing fillers (like silica or carbon nanotubes), ensuring a strong covalent bond with the polymer matrix. This enhanced interfacial adhesion is critical for maximizing the performance of the composite material. researchgate.net

Solid Polymer Electrolytes: Designing novel polysiloxane-based copolymers as solid electrolytes for lithium batteries. The flexibility of the siloxane backbone is advantageous for ion transport, and by using LiOTMS to control the polymer structure, researchers can optimize conductivity, mechanical strength, and electrochemical stability, addressing key challenges in the development of flexible and safe energy storage devices. frontiersin.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for lithium trimethylsilanolate (LiTMSO)?

LiTMSO is synthesized via two primary methods:

  • Reaction of this compound with sulfonyl fluorides under anhydrous conditions to avoid hydrolysis .
  • Trimethylsilyl triflate and lithium chloride reactions , which eliminate water formation, ensuring high purity . Basic characterization includes nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis to confirm structure and purity .

Q. What are the key applications of LiTMSO in materials science?

LiTMSO is widely used in:

  • Atomic layer deposition (ALD) for lithium-containing films (e.g., Li₂CO₃, LiₓSiᵧO_z) due to its high volatility and thermal stability .
  • Polymer chemistry as a ligand in anionic polymerization of methyl methacrylate (MMA), enabling precise control of molecular weight and isotacticity .

Advanced Research Questions

Q. How does LiTMSO enhance control in ALD of lithium-containing films compared to other precursors?

LiTMSO outperforms precursors like lithium acetate or benzoate by enabling:

  • Wider Li:Al ratio tuning (e.g., 0.3–0.6) in LiₓAlᵧO_z films at 200–300°C, confirmed via time-of-flight elastic recoil detection .
  • Superior reactivity with H₂O/O₃ coreactants , reducing byproduct formation and enabling stoichiometric control in Li₂CO₃ deposition . Methodology: Optimize precursor sublimation temperature (40–80°C) and pulse durations (0.5–2 s) to balance growth rate and film uniformity .

Q. What methodologies employ LiTMSO to control polymer microstructure?

In PMMA synthesis, LiTMSO acts as a tacticity-modulating agent :

  • Isotactic PMMA (mm >90%) is achieved by initiating polymerization at −78°C in THF, with LiTMSO coordinating the propagating chain end to favor syndiotactic placement .
  • Narrow molecular weight distribution (Đ <1.1) is maintained via living anionic polymerization, where LiTMSO suppresses chain-transfer reactions .

Q. How does LiTMSO compare with other alkali metal silanolates in catalytic applications?

LiTMSO exhibits weaker basicity than K/Na analogs, reducing protiodesilylation side reactions in cross-coupling. For example:

  • In Suzuki-Miyaura couplings, LiTMSO preserves C–Si bonds better than KOSiMe₃, which causes >50% protiodesilylation within 1 hour .
  • LiTMSO’s lower nucleophilicity minimizes ester hydrolysis, making it preferable for reactions requiring selective deprotonation .

Q. What analytical techniques are critical for assessing LiTMSO’s performance in ALD?

Key techniques include:

  • Time-of-flight elastic recoil detection (ToF-ERDA) for elemental composition analysis of LiₓAlᵧO_z films .
  • Thermogravimetric analysis (TGA) to evaluate precursor volatility and decomposition thresholds (LiTMSO remains stable up to 300°C) .
  • X-ray photoelectron spectroscopy (XPS) to verify oxidation states and ligand removal efficiency during ALD cycles .

Q. What role does LiTMSO play in organic synthesis reaction mechanisms?

LiTMSO serves as a mild base or catalyst in:

  • Ester-to-carboxylic acid conversion : LiTMSO selectively cleaves esters without attacking acid-sensitive groups (e.g., epoxides) .
  • Nitrile hydrolysis : It mediates the formation of primary amides via a two-step saponification-esterification process, avoiding over-hydrolysis to carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.